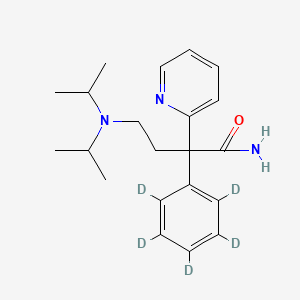

Disopyramide-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disopyramide is a class 1A antiarrhythmic agent used to treat life-threatening ventricular arrhythmias . It is available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate .

Synthesis Analysis

The synthesis of Disopyramide phosphate has been discussed in detail in a video useful for B. Pharm, D. Pharm, M. Pharm, GATE and GPAT Students .

Molecular Structure Analysis

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da . The crystal structure analysis of pure Disopyramide revealed closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .

Chemical Reactions Analysis

Disopyramide is a class I antiarrhythmic agent, similar in action to quinidine, which is used to treat ventricular ectopic systoles .

Physical And Chemical Properties Analysis

Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da .

Wissenschaftliche Forschungsanwendungen

- Potential Impact : Deuterium substitution may alter drug metabolism, distribution, and pharmacokinetics, potentially enhancing therapeutic effects or reducing adverse events .

- Potential Impact : Improved bioavailability, prolonged half-life, or altered clearance may enhance clinical utility .

- Potential Impact : Insights into drug interactions guide dosing adjustments and minimize adverse effects .

- Potential Impact : Understanding solid-state properties informs formulation strategies for improved drug delivery .

Antiarrhythmic Properties

Pharmacokinetics and Metabolism

Drug-Drug Interactions

Solid-State Properties and Formulation

Cardiac Electrophysiology

Safety and Toxicology

Wirkmechanismus

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .

Mode of Action

Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Biochemical Pathways

Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .

Pharmacokinetics

Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Result of Action

The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-HCNOYMLYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disopyramide-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid](/img/structure/B2749370.png)

![7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2749373.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2749376.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2749379.png)

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)

![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)